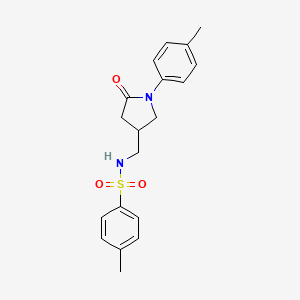

4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential as antimicrobial agents, carbonic anhydrase inhibitors, and in various other therapeutic areas .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of suitable sulfonamide precursors with various aldehydes or ketones. For instance, the synthesis of related compounds has been reported through condensation reactions, as seen in the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved structural characterization and the formation of molecular chains through π–π interactions and hydrogen bonding . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using techniques such as FTIR, NMR, UV-Visible spectroscopy, and X-ray crystallography . These techniques help in determining the functional groups, bond lengths, angles, and overall geometry of the molecule. Computational methods like Density Functional Theory (DFT) can also be used to predict and compare the molecular structure with experimental data .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. For example, the presence of a pyrrolidinone moiety can influence the binding affinity of the compound to enzymes like carbonic anhydrases . The reactivity of the compound can also be modified by introducing different substituents on the benzenesulfonamide ring, which can affect the binding to target proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, can be predicted using computational tools like ADMET predictions . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds. The introduction of different substituents can also alter these properties, as seen in the case of chlorinated pyrrolidinone-bearing benzenesulfonamides, which showed increased affinity to carbonic anhydrases .

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement : Research into enantiomerically pure derivatives of phenylpiracetam, a compound related to the pyrrolidin-2-one pharmacophore, demonstrates the significance of stereochemistry in enhancing pharmacological profiles. The studies indicate that the configuration of stereocenters in such compounds directly relates to their biological properties, emphasizing the importance of enantiomeric purity for achieving desired pharmacological effects (G. Veinberg et al., 2015).

Antimicrobial Applications of Related Compounds : The monoterpene p-Cymene, structurally distinct but relevant due to its presence in various plant species used for medicinal purposes, exhibits significant antimicrobial effects. This property is crucial in the search for new substances with antimicrobial properties to address the growing concern of antimicrobial resistance. The review by A. Marchese et al., 2017 summarizes the antimicrobial activity of p-Cymene and its importance in human healthcare and biomedical applications.

Pyrrolidine in Drug Discovery : Pyrrolidine, a core structural element in the compound of interest, is widely utilized in medicinal chemistry to develop treatments for human diseases. The review by Giovanna Li Petri et al., 2021 highlights the versatile applications of the pyrrolidine scaffold in synthesizing bioactive molecules with diverse therapeutic potentials. The stereogenicity of pyrrolidine rings plays a pivotal role in determining the biological profile of drug candidates, underlining the scaffold's significance in drug design.

Chemical Modification for Biopolymer Development : The chemical modification of xylan into biopolymer ethers and esters showcases the potential of functionalized compounds for creating materials with specific properties. This approach, detailed by K. Petzold-Welcke et al., 2014, highlights the importance of chemical modifications in developing new materials for various applications, including drug delivery.

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been shown to have a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

4-methyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14-3-7-17(8-4-14)21-13-16(11-19(21)22)12-20-25(23,24)18-9-5-15(2)6-10-18/h3-10,16,20H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJDVZAFYPUYFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B2525177.png)

![4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine](/img/structure/B2525179.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2525185.png)

![2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2525190.png)

![N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2525198.png)

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)